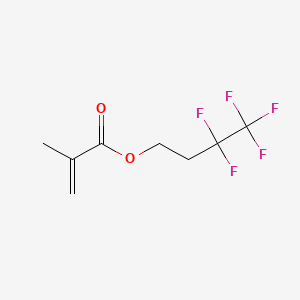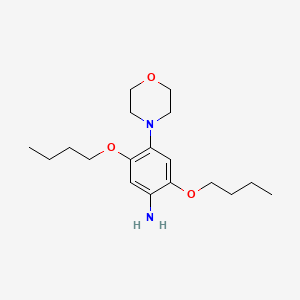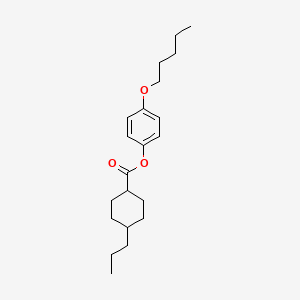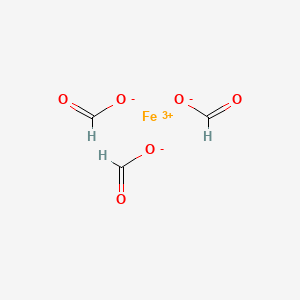
ギ酸鉄(III)
概要
説明
科学的研究の応用
Ferric formate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other iron compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential use in iron supplementation and treatment of iron-deficiency anemia.
Industry: Utilized in the production of iron-based materials and as a component in certain industrial processes.
作用機序
Target of Action
Ferric formate, also known as Iron triformate, is an inorganic compound and a salt of iron and formic acid . The primary targets of Ferric formate are the cells that require iron for their metabolic processes. Iron is an essential element required by cells and usually exists in Fe (II) or Fe (III) oxidation states . Many proteins in living beings contain iron (III) centers .
Mode of Action
The mode of action of Ferric formate involves its interaction with these targets. Ferric formate provides iron in the form of ferric ions (Fe3+), which are essential for various cellular processes . Once inside the cell, ferric ions are bound to circulating transferrin, a protein that transports iron to where it is needed . This interaction leads to the uptake of the metal cargo into the cell .
Biochemical Pathways
Ferric formate affects several biochemical pathways. It plays a crucial role in iron homeostasis, a process that maintains the balance of iron in the body . Ferric formate also impacts the ferritinophagy pathway, a ferritin-specific autophagic process that leads to the release of the iron stored inside ferritin . This process is essential for the regulation of iron levels within the cell .
Pharmacokinetics
The pharmacokinetics of Ferric formate, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. Generally, iron compounds are absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream . The metabolism and excretion of iron compounds depend on various factors, including the body’s iron levels and the presence of certain proteins .
Result of Action
The molecular and cellular effects of Ferric formate’s action are primarily related to its role in iron homeostasis and oxidative stress regulation. Ferric formate contributes to the storage of iron in a safe, compact, and bioavailable form . It helps maintain cellular iron concentrations and protects cells from oxidative damage .
Action Environment
The action, efficacy, and stability of Ferric formate can be influenced by various environmental factors. For instance, iron tends to form highly insoluble iron (III) oxides/hydroxides in an aerobic (oxygenated) environment, especially in calcareous soils . Organisms have developed strategies to thrive in such environments by secreting compounds that form soluble complexes with iron (iii), which can then be reabsorbed into the cell .
準備方法
Synthetic Routes and Reaction Conditions: Ferric formate can be synthesized through the reaction of ferric chloride with sodium formate in an aqueous solution. The reaction typically proceeds as follows: [ \text{FeCl}_3 + 3\text{HCOONa} \rightarrow \text{Fe(HCOO)}_3 + 3\text{NaCl} ]
Industrial Production Methods: Industrial production of ferric formate may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of controlled temperatures and pH levels is crucial to prevent the formation of unwanted by-products.
化学反応の分析
Types of Reactions: Ferric formate undergoes various chemical reactions, including:
Oxidation: Ferric formate can be oxidized to form iron oxides.
Reduction: It can be reduced to ferrous formate or elemental iron under specific conditions.
Substitution: The formate ions can be substituted with other ligands, such as acetate or chloride.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands like acetic acid or hydrochloric acid.
Major Products:
Oxidation: Iron oxides (e.g., Fe₂O₃).
Reduction: Ferrous formate (Fe(HCOO)₂) or elemental iron.
Substitution: Compounds like ferric acetate (Fe(OAc)₃) or ferric chloride (FeCl₃).
類似化合物との比較
Ferric formate can be compared with other iron(III) compounds such as:
Ferric acetate (Fe(OAc)₃): Similar in structure but with acetate ions instead of formate ions.
Ferric chloride (FeCl₃): Contains chloride ions and is commonly used in water treatment and as a catalyst.
Ferric citrate (Fe(C₆H₅O₇)₃): Used in medicine for iron supplementation and treatment of hyperphosphatemia.
Uniqueness: Ferric formate is unique due to its specific formate ligands, which confer distinct chemical properties and reactivity compared to other ferric compounds
特性
IUPAC Name |
iron(3+);triformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O2.Fe/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRBSMVATPCWLU-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204081 | |
| Record name | Ferric formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-76-0 | |
| Record name | Ferric formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron triformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D821YEY5PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of ferric formate and how is it characterized?
A1: Ferric formate, also known as iron(III) formate, is a coordination complex with the molecular formula [Fe3(HCOO)6(OH)2]HCOO·4H2O []. It features iron(III) ions octahedrally coordinated by formate (HCOO-) ligands. The structure also includes bridging hydroxide (OH-) ligands and water molecules.
- X-ray diffraction (XRD): This technique helps determine the crystal structure and unit cell parameters of the compound [, ].
- Fourier-transform infrared spectroscopy (FTIR): FTIR provides insights into the vibrational modes of the molecule, helping identify the presence of specific functional groups like formate and hydroxide [].
- Scanning electron microscopy-energy-dispersive X-ray spectroscopy (SEM-EDX): This technique helps visualize the morphology and elemental composition of ferric formate, especially when incorporated into composite materials [].
Q2: How is ferric formate synthesized, and what are some interesting aspects of its formation?
A2: Ferric formate can be synthesized through various methods, including the reaction of iron(III) salts with formic acid or formates. Interestingly, research has shown that carbon dioxide (CO2) can act as a template during the synthesis of ferric formate []. This templating effect leads to the formation of a three-dimensional network structure with CO2 molecules trapped within cages formed by the ferric formate framework.
Q3: What are the potential applications of ferric formate in materials science?
A3: Ferric formate exhibits potential for various material science applications:
- Nanocomposites: Studies have explored incorporating ferric formate into polymer matrices like polyethylene (PE) to enhance thermal stability []. The thermal decomposition of ferric formate can yield iron oxide nanoparticles within the polymer matrix, improving its resistance to heat.
- Magnetic Pigments: Research has investigated using ferric formate as a precursor for synthesizing magnetic pigments []. The thermal decomposition of ferric formate can produce magnetic iron oxide (Fe3O4) particles, potentially useful in applications like magnetic inks and coatings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5h-indeno[1,2-c]pyridazine](/img/structure/B1618221.png)

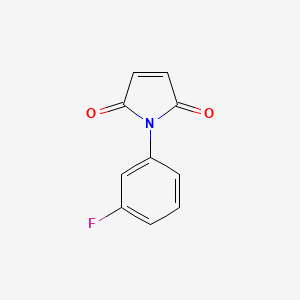
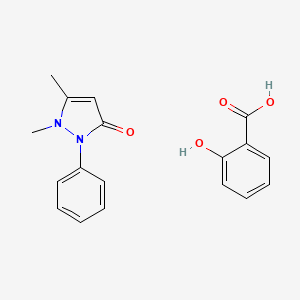
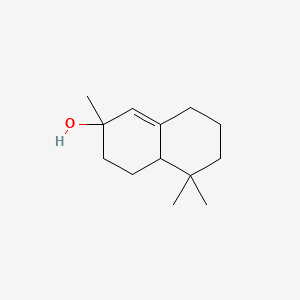


![3-[(Acetyloxy)methyl]-7-amino-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1618231.png)

